6-fluoro-N-(4-fluorophenyl)pyridine-2-carboxamide
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Overview
Description
6-fluoro-N-(4-fluorophenyl)pyridine-2-carboxamide is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of fluorine atoms on both the pyridine and phenyl rings, which imparts unique chemical and physical properties. It is used in various fields of research and industry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-N-(4-fluorophenyl)pyridine-2-carboxamide typically involves the reaction of 6-fluoropyridine-2-carboxylic acid with 4-fluoroaniline in the presence of coupling agents such as carbodiimides. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
6-fluoro-N-(4-fluorophenyl)pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can lead to various substituted pyridine derivatives .
Scientific Research Applications
6-fluoro-N-(4-fluorophenyl)pyridine-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and agrochemicals
Mechanism of Action
The mechanism of action of 6-fluoro-N-(4-fluorophenyl)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways may vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 6-fluoropyridine-2-carboxamide
- 4-fluorophenylpyridine-2-carboxamide
- N-(4-fluorophenyl)pyridine-2-carboxamide
Uniqueness
6-fluoro-N-(4-fluorophenyl)pyridine-2-carboxamide is unique due to the presence of fluorine atoms on both the pyridine and phenyl rings. This dual fluorination enhances its chemical stability, lipophilicity, and biological activity compared to similar compounds. The specific arrangement of fluorine atoms also influences its reactivity and interactions with biological targets .
Properties
CAS No. |
1553363-99-7 |
---|---|
Molecular Formula |
C12H8F2N2O |
Molecular Weight |
234.2 |
Purity |
95 |
Origin of Product |
United States |
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